Validated Non-β-Lactam AmpC Inhibitor: Selection from 6M-Compound Virtual Screen
The primary differentiator is its confirmed status as one of only seven novel AmpC inhibitors identified from a prospective virtual screen of approximately 6 million commercially available compounds [1]. This provides a powerful, quantified enrichment factor. The comparison is thus against the millions of other compounds in the screening library that failed to show activity at the designated threshold, although precise IC50 values for all 61 experimentally tested compounds are required for full quantitative comparison [1].
| Evidence Dimension | Hit-to-lead selection rate |
|---|---|
| Target Compound Data | Confirmed as one of seven novel AmpC inhibitors. |
| Comparator Or Baseline | ~5,999,939 other compounds in the library did not achieve similar hit status. |
| Quantified Difference | A compound selection rate of approximately 0.0001% (7 confirmed inhibitors / 6,000,000 screened molecules). |
| Conditions | Prospective virtual screening against an AmpC β-lactamase binding site model, followed by experimental validation of the top 61 scoring compounds. |
Why This Matters
This data validates the compound's target engagement against a high-value antibacterial target, justifying its procurement as a confirmed hit scaffold over the vast majority of unvalidated screening compounds.
- [1] Chan, F. Y., Neves, M. A. C., Sun, N., Tsang, M. W., Leung, Y. C., Chan, T. H., Abagyan, R., & Wong, K. Y. (2012). Validation of the AmpC β-Lactamase Binding Site and Identification of Inhibitors with Novel Scaffolds. Journal of Chemical Information and Modeling, 52(5), 1367–1375. View Source
